molecular formula C21H25N7 B6459436 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549065-80-5

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459436
CAS No.: 2549065-80-5
M. Wt: 375.5 g/mol
InChI Key: OOALSLPPGAXGDH-UHFFFAOYSA-N
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Description

2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyrimidine ring via a piperazine moiety. The pyrimidine ring is functionalized with a methyl group at position 6 and a pyrrolidine substituent at position 2.

Properties

IUPAC Name

2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7/c1-16-14-19(25-21(23-16)28-8-4-5-9-28)26-10-12-27(13-11-26)20-15-22-17-6-2-3-7-18(17)24-20/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALSLPPGAXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of alkylated or acylated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural components—specifically the piperazine and pyrimidine rings—are known to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and neurological disorders.

2. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors, which is crucial in the development of drugs targeting specific metabolic pathways. For example, compounds with similar structures have shown inhibition of kinases involved in cancer progression .

3. Receptor Modulation
The compound's ability to modulate receptors suggests its potential use in treating conditions like depression and anxiety. Studies have demonstrated that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways.

4. Antimicrobial Activity
Some derivatives of quinoxaline compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The unique heterocyclic structure allows for interactions with bacterial enzymes, inhibiting their function .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related quinoxaline compounds. The results indicated that specific modifications to the piperazine and pyrimidine rings enhanced the cytotoxicity against various cancer cell lines. The findings suggest that 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline could be optimized for improved efficacy .

Case Study 2: Neuropharmacological Effects

Research conducted on piperazine derivatives demonstrated significant effects on anxiety-like behaviors in rodent models. The study highlighted how these compounds could serve as potential anxiolytics by modulating GABAergic transmission, which is critical for anxiety regulation .

Biological Activity

Antiviral Activity

Research has indicated that 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibits significant antiviral properties, particularly against respiratory pathogens. In vitro studies have demonstrated its efficacy against influenza viruses, with notable inhibition of viral replication .

Case Study: Influenza A (H1N1) Inhibition

A comprehensive study evaluated the compound's activity against the H1N1 strain of influenza A virus. The results showed:

ParameterValue
IC500.2164 μM
CC50315,578.68 μM
Selectivity Index1,458,774.86

These findings indicate a high selectivity index, suggesting potent antiviral activity with minimal cytotoxicity .

Antimicrobial Properties

The quinoxaline moiety in the compound contributes to its antimicrobial potential. Studies have shown that it exhibits moderate to strong inhibitory effects against various bacterial and fungal strains .

Antifungal Activity

Experiments conducted on common plant pathogens revealed the following inhibition rates:

PathogenInhibition Rate (%)
Pyricularia oryzae65
Rhizoctonia solani58

These results suggest potential applications in agricultural fungicides .

Anticonvulsant Activity

Structure-activity relationship studies have indicated that compounds with similar structural features to 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline may possess anticonvulsant properties. A related compound showed:

  • 100% protection against pentylenetetrazole-induced seizures
  • Elimination of the tonic extensor phase in maximal electroshock seizure tests

While these results are from a structurally similar compound, they suggest potential anticonvulsant activity for our compound of interest, warranting further investigation.

Anticancer Potential

The presence of the pyrimidine ring in the compound structure has led researchers to explore its potential anticancer properties. Preliminary studies suggest that it may interact with specific kinases involved in cancer cell proliferation.

The compound's anticancer activity is hypothesized to work through:

  • Inhibition of cell cycle progression
  • Induction of apoptosis in cancer cells
  • Modulation of signal transduction pathways

However, more detailed studies are needed to confirm these mechanisms and evaluate the compound's efficacy against various cancer cell lines.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds such as 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid () and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () share fused heterocyclic systems. However, unlike the target compound’s discrete quinoxaline-pyrimidine-piperazine framework, these analogs feature fused pyrazole-pyrimidine or triazole-pyrimidine cores.

Pyrimidin-2-amine Derivatives ()

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () shares a pyrimidine ring with a piperidine substituent. Replacing piperidine with pyrrolidine (as in the target compound) introduces a smaller, five-membered ring, which may alter steric hindrance and hydrogen-bonding capacity. Piperidine’s six-membered ring offers greater conformational flexibility, whereas pyrrolidine’s rigidity could enhance selectivity for certain enzyme pockets .

Substituent Analysis

Piperazine Modifications ()

The European patent () lists compounds with piperazine substituents such as 7-(4-methylpiperazin-1-yl) and 7-[4-(2-hydroxyethyl)piperazin-1-yl] . The target compound’s unsubstituted piperazine linker may reduce steric bulk, improving membrane permeability compared to bulkier analogs. However, alkylation (e.g., methyl or hydroxyethyl groups) in derivatives could enhance solubility or modulate receptor affinity .

Methyl and Pyrrolidine Groups

The 6-methyl group on the pyrimidine ring is conserved in analogs like 6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (). Methyl groups typically enhance lipophilicity, aiding passive diffusion across biological membranes.

Antimicrobial and Antioxidant Potential

Pyrazolo-pyrimidine derivatives in demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and antioxidant efficacy (IC~50~: 12–45 µM in DPPH assays). The piperazine linker may further enhance solubility, a limitation in some fused heterocycles .

Molecular Docking and Target Affinity

highlights molecular docking studies of pyrazolo-pyrimidines with DNA gyrase (binding energy: −8.2 to −9.5 kcal/mol). The target compound’s quinoxaline-pyrimidine system could exhibit similar or improved binding due to extended planar regions, while the pyrrolidine group may engage in hydrophobic interactions with enzyme pockets .

Comparative Data Table

Compound Core Structure Substituents Reported Activity
Target Compound Quinoxaline-pyrimidine-piperazine 6-methyl, 2-pyrrolidine Hypothesized antimicrobial/DNA binding
5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid () Pyrazolo-pyrimidine 7-methoxyquinoline, methyl Antibacterial (MIC: 8–32 µg/mL)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidin-2-amine Piperidine, methyl Structural analog for drug design
7-(4-methylpiperazin-1-yl) derivatives () Pyrimidinone-piperazine Varied alkyl/aryl groups Patent-listed, unspecified activity

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